molecular formula C20H24N2O3 B1290717 4-[2-(4-Benzylpiperazin-1-yl)ethoxy]benzoic acid CAS No. 937604-08-5

4-[2-(4-Benzylpiperazin-1-yl)ethoxy]benzoic acid

Cat. No.: B1290717
CAS No.: 937604-08-5
M. Wt: 340.4 g/mol
InChI Key: FHKCDFWFVFSPQP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[2-(4-Benzylpiperazin-1-yl)ethoxy]benzoic acid involves multiple steps, typically starting with the preparation of the benzylpiperazine intermediate. The synthetic route may include the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

4-[2-(4-Benzylpiperazin-1-yl)ethoxy]benzoic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[2-(4-Benzylpiperazin-1-yl)ethoxy]benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(4-Benzylpiperazin-1-yl)ethoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The ethoxy and carboxylic acid groups may also play a role in the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

4-[2-(4-Benzylpiperazin-1-yl)ethoxy]benzoic acid can be compared with other similar compounds such as:

Properties

IUPAC Name

4-[2-(4-benzylpiperazin-1-yl)ethoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c23-20(24)18-6-8-19(9-7-18)25-15-14-21-10-12-22(13-11-21)16-17-4-2-1-3-5-17/h1-9H,10-16H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKCDFWFVFSPQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC2=CC=C(C=C2)C(=O)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501201884
Record name 4-[2-[4-(Phenylmethyl)-1-piperazinyl]ethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501201884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937604-08-5
Record name 4-[2-[4-(Phenylmethyl)-1-piperazinyl]ethoxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937604-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-[4-(Phenylmethyl)-1-piperazinyl]ethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501201884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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